![molecular formula C8H7N3 B2650998 [2,7]Naphthyridin-4-ylamine CAS No. 1314969-46-4](/img/structure/B2650998.png)
[2,7]Naphthyridin-4-ylamine
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Overview
Description
“[2,7]Naphthyridin-4-ylamine” is a type of naphthyridine, which is a class of nitrogen-containing heterocyclic compounds . Naphthyridines have been well explored due to their broad spectrum of biological applications . They are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Synthesis Analysis
The synthesis of naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . An easy, efficient, and one-step synthesis of polyfunctionally substituted benzo[c][2,7]naphthyridines has been described . The reaction of these compounds with sodium azide gives the corresponding tetracyclic ring system in near quantitative yield .Molecular Structure Analysis
The molecular structure of “this compound” is similar to that of other naphthyridines. The molecular formula is C8H7N3, and the compound has a molecular weight of 145.16 .Chemical Reactions Analysis
Naphthyridines can undergo a variety of chemical reactions. For example, a water-soluble Ir catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under air atmosphere . This involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are similar to those of other naphthyridines. For example, [1,6]Naphthyridin-4-ylamine, a similar compound, is an off-white solid .Scientific Research Applications
Ligand Component in Metal Complexes :
- [2,7]Naphthyridin-4-ylamine derivatives, such as the 4-carboxy-1,8-naphthyrid-2-yl moiety, are useful as ligands in metal complexes. They promote lower energy electronic absorption in these complexes and can be anchored to semiconductor surfaces, which is significant in materials chemistry (Zong, Zhou, & Thummel, 2008).
Synthesis of Substituted Naphthyridines :
- Efficient methods have been developed for synthesizing substituted [1,8]Naphthyridines, which are valuable in various chemical syntheses (Abbiati, Arcadi, Marinelli, & Rossi, 2002).
Study of Hydrogen Bonds and Tautomerism :
- The behavior of 2,7-disubstituted 1,8-naphthyridines exhibiting tautomerism has been explored. This study is important in understanding hydrogen bonding and secondary interactions in these compounds, which is crucial in supramolecular chemistry (Alvarez-Rúa et al., 2004).
Phosphorescence and Acidochromism in Naphthyridine Derivatives :
- Novel 2,7-naphthyridine derivatives display unique properties like phosphorescence, delayed fluorescence, and solid-state acidochromism, which are significant in the development of new materials for optical applications (Jiang et al., 2022).
Modeling of Non-Heme Diiron Cores in Enzymes :
- Naphthyridine-based ligands are used to model the non-heme diiron cores in oxygen-activating enzymes. This research is pivotal in bioinorganic chemistry, offering insights into enzyme mechanisms (Kuzelka, Mukhopadhyay, Spingler, & Lippard, 2003).
Broad Spectrum of Biological Activities :
- 1,8‐Naphthyridine derivatives exhibit a wide range of biological properties, making them potent scaffolds in therapeutic and medicinal research. Their activities include antimicrobial, antiviral, anticancer, anti‐inflammatory, and analgesic, among others (Madaan et al., 2015).
Synthesis of Polyfunctionally Substituted Derivatives :
- Methods for synthesizing polyfunctionally substituted pyrazolonaphthyridine and related derivatives have been developed, which are significant in creating bioactive molecules (Aly, 2006).
Mechanism of Action
While the specific mechanism of action for “[2,7]Naphthyridin-4-ylamine” is not mentioned in the search results, naphthyridines in general have shown diverse biological activities . For example, 4-Phenyl-2,7-naphthyridin-1-one exhibited antagonistic activity against δ-opioid receptors, and 1-amino-4-phenyl-2,7-naphthyridine showed cytotoxic activity against human lung tumor and breast cancer cell lines .
Future Directions
The future directions for “[2,7]Naphthyridin-4-ylamine” and similar compounds involve further exploration of their synthesis and biological activities . The discovery of dibenzo[c,f][2,7]naphthyridines and 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][2,7]naphthyridin-4-ylamines as potent and selective PDK1 inhibitors has inspired further work on 10-methoxy dibenzo[b,h][1,6]naphthyridine derivatives .
properties
IUPAC Name |
2,7-naphthyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-5-11-4-6-3-10-2-1-7(6)8/h1-5H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSIIKRHFAHNRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CN=CC(=C21)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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